molecular formula C11H12N2S B14257098 5-ethyl-2-phenyl-1H-pyrazole-3-thione CAS No. 478398-07-1

5-ethyl-2-phenyl-1H-pyrazole-3-thione

Cat. No.: B14257098
CAS No.: 478398-07-1
M. Wt: 204.29 g/mol
InChI Key: GCGBJVMZPBTFGW-UHFFFAOYSA-N
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Description

5-ethyl-2-phenyl-1H-pyrazole-3-thione is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of both nitrogen and sulfur atoms in the pyrazole ring contributes to its diverse reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-phenyl-1H-pyrazole-3-thione typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, may be employed to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-phenyl-1H-pyrazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives .

Scientific Research Applications

5-ethyl-2-phenyl-1H-pyrazole-3-thione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-ethyl-2-phenyl-1H-pyrazole-3-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The pyrazole ring can also interact with receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-phenyl-1H-pyrazole-3-thione is unique due to the presence of both an ethyl group and a thione group, which contribute to its distinct reactivity and potential biological activities. The combination of these functional groups enhances its versatility in chemical synthesis and its potential as a bioactive compound .

Properties

CAS No.

478398-07-1

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-ethyl-2-phenyl-1H-pyrazole-3-thione

InChI

InChI=1S/C11H12N2S/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-8,12H,2H2,1H3

InChI Key

GCGBJVMZPBTFGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=S)N(N1)C2=CC=CC=C2

Origin of Product

United States

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